molecular formula C19H17NO5 B5825665 DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE

Cat. No.: B5825665
M. Wt: 339.3 g/mol
InChI Key: JGXAMNYZRSIABE-DHZHZOJOSA-N
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Description

DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE is an organic compound with the molecular formula C19H17NO5 It is a derivative of terephthalic acid and is characterized by the presence of a dimethyl ester group and an amide linkage with a phenylpropenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE typically involves the reaction of terephthalic acid dimethyl ester with an appropriate amine and a phenylpropenoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, using reagents such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 2-AMINOTEREPHTHALATE: A related compound with an amino group instead of the phenylpropenoyl group.

    DIMETHYL TEREPHTHALATE: A simpler ester derivative of terephthalic acid without the amide linkage.

Uniqueness

DIMETHYL 2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropenoyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

dimethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXAMNYZRSIABE-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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